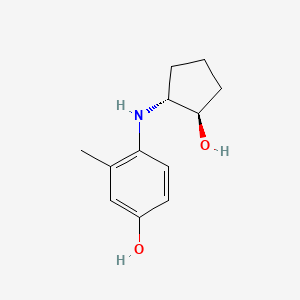
4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a methylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its role in plant growth regulation and as a conformationally rigid analog of natural amino acids.
Tirzepatide: A dual GIP/GLP-1 receptor co-agonist used in the treatment of type 2 diabetes.
Uniqueness
4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol is unique due to its specific structure, which combines a hydroxycyclopentyl group with a methylphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-methylphenol |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(14)5-6-10(8)13-11-3-2-4-12(11)15/h5-7,11-15H,2-4H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
FTRMDJSURNHPMK-VXGBXAGGSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)N[C@@H]2CCC[C@H]2O |
SMILES canonique |
CC1=C(C=CC(=C1)O)NC2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


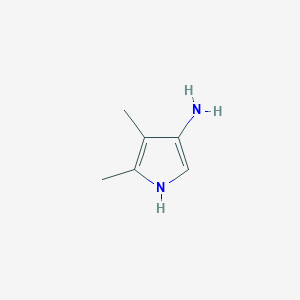
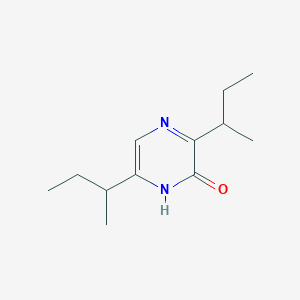
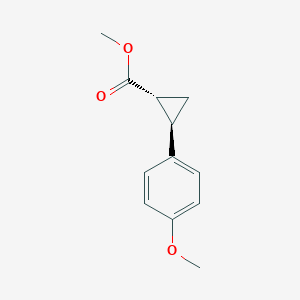
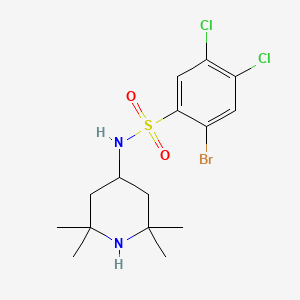
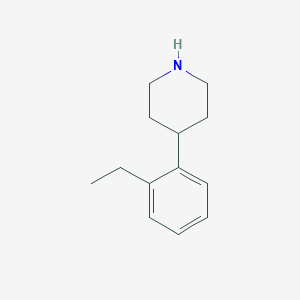

![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)
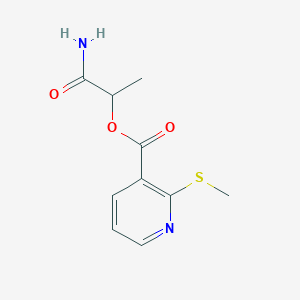
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)

![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
